molecular formula C7H5ClINO3 B1433905 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene CAS No. 1508278-48-5

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Cat. No. B1433905
M. Wt: 313.48 g/mol
InChI Key: QIBRDROGJDZGHT-UHFFFAOYSA-N
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Description

“1-Chloro-2-iodo-5-methoxy-4-nitrobenzene” is a chemical compound with the CAS Number: 1508278-48-5 . It has a molecular weight of 313.48 . The compound is typically stored at room temperature or at 0-5°C . It appears as a powder or a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 1-chloro-2-iodo-5-methoxy-4-nitrobenzene . The InChI code is 1S/C7H5ClINO3/c1-13-7-2-4 (8)5 (9)3-6 (7)10 (11)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.48 . It is typically stored at room temperature or at 0-5°C . It appears as a powder or a white solid .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a compound with potential for various chemical transformations. Jian (2000) demonstrated a method for synthesizing 4-methoxyphenol, starting with 4-methoxy-1-nitrobenzene, an analog to our compound of interest (Cai‐Guang Jian, 2000). Blanksma and Fohr (2010) explored the substitution of the chlorine atom in similar compounds with various groups, such as OCH2. CH2OH and OCH2. CHOH. CH2OH (J. J. Blanksma & P. Fohr, 2010).

Microbial Degradation Studies

Research by Shah (2014) on Pseudomonas acidovorans XII showed the microorganism's ability to utilize similar compounds as a carbon, nitrogen, and energy source, leading to degradation products like 2-amino-5-chlorophenol (M. Shah, 2014).

Environmental and Analytical Applications

In environmental science, the detection and degradation of nitroaromatic compounds, including analogs of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, is significant. Algarra et al. (2011) utilized CdSe quantum dots capped with PAMAM-G(4) dendrimer for the detection of similar nitroaromatic compounds (Manuel Algarra et al., 2011). Additionally, Kingsford et al. (2018) developed an electrochemical sensor based on β-cyclodextrin/carbon nanohorn nanohybrids for detecting 1-chloro-4-nitrobenzene, a related compound (Odoom Jibrael Kingsford et al., 2018).

Crystallographic and Spectroscopic Studies

Mossakowska and Wójcik (2007) examined the crystal structure of 1-chloro-2-nitrobenzene, which can provide insights into the structural aspects of similar compounds (I. Mossakowska & G. Wójcik, 2007). This type of research is crucial for understanding the molecular interactions and stability of these compounds.

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

1-chloro-2-iodo-5-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRDROGJDZGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Synthesis routes and methods

Procedure details

To a solution of H2SO4 (600 mL, 90%), trifluoromethanesulfonic anhydride (11.3 g, 0.04 mol) and NIS (49.68 g, 0.22 mol) were added and resulting mixture was stirred at room temperature for 1 h. To this mixture, 4-chloro-2-methoxy-1-nitrobenzene (69 g, 0.368 mol) was added quickly. The mixture was stirred for 1 h, and then NIS (33.12 g, 0.148 mol) was slowly added to the mixture. The mixture was stirred at room temperature for 1 h and then was poured into ice-water. The precipitate collected by filtration, rinsed with water, aqueous NaSO3 and NaHCO3 solutions, and then dried in vacuo to afford the desired product (113 g, 98% yield).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
33.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Name
Quantity
49.68 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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